Tetramethylammonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Electrolyte

Electrochemical studies

TMHPF6 serves as a highly stable and non-coordinating electrolyte in electrochemical studies. Its large, weakly coordinating hexafluorophosphate (PF6) anion minimizes interactions with other molecules, leading to accurate measurements of electrode potentials and electrochemical processes [].

Battery research

As a non-flammable and electrochemically stable electrolyte, TMHPF6 finds application in research on lithium-ion batteries and other energy storage devices []. Its ability to dissolve various lithium salts allows for exploration of new battery chemistries.

Ionic Liquid Component

Ionic liquids

TMHPF6 is a common cationic component in the development of ionic liquids, which are salts with melting points below 100°C. These liquids possess unique properties like high ionic conductivity and thermal stability, making them valuable in various research fields [].

Catalysis

Ionic liquids containing TMHPF6 are used as catalysts or catalyst supports in various organic reactions. Their tunable properties allow researchers to design catalysts specific to desired reactions [].

Other Applications

Material Science

TMHPF6 finds use in the preparation of certain materials like conducting polymers and functionalized nanoparticles due to its ability to form specific interactions with various molecules [].

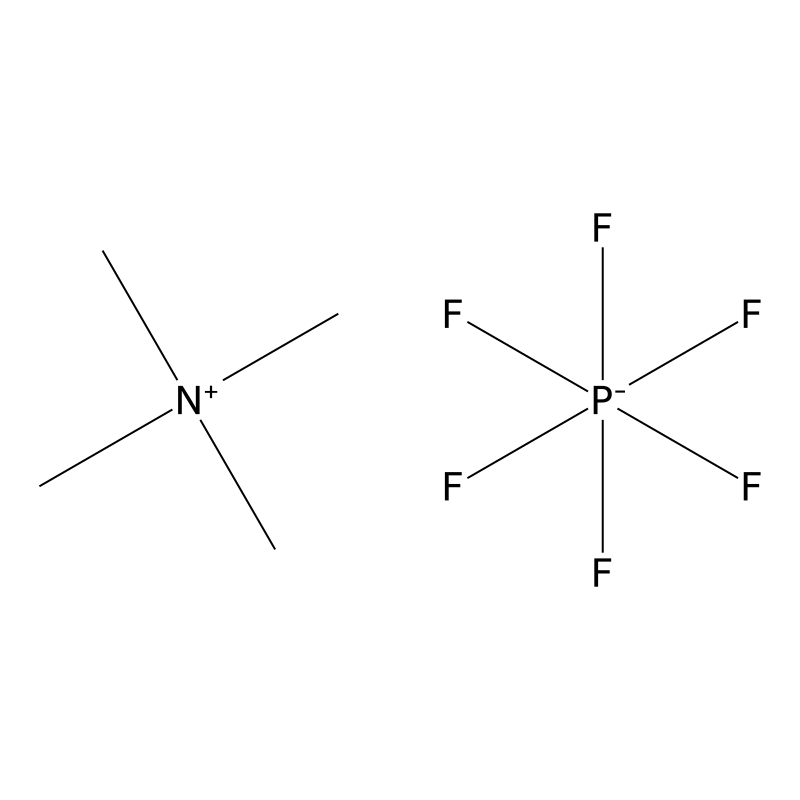

Tetramethylammonium hexafluorophosphate is an inorganic compound with the chemical formula . It appears as a white, odorless crystalline powder and is notable for its high solubility in polar organic solvents such as acetone and acetonitrile . The compound consists of a positively charged tetramethylammonium cation and a weakly basic hexafluorophosphate anion, which contributes to its stability and inertness in electrochemical applications .

Safety Precautions:

- Wear gloves, safety glasses, and protective clothing when handling TMAPF.

- Work in a well-ventilated area to avoid inhalation.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

Tetramethylammonium hexafluorophosphate can be synthesized through several methods:

- Neutralization Reaction: This involves reacting tetramethylammonium hydroxide with hexafluorophosphoric acid.

- Ion Exchange: Tetramethylammonium chloride can be treated with silver hexafluorophosphate to yield tetramethylammonium hexafluorophosphate and silver chloride as a byproduct .

- Direct Fluorination: In some cases, direct fluorination of tetramethylammonium salts may yield the desired product.

These methods typically require careful control of conditions to ensure high purity and yield.

Interaction studies involving tetramethylammonium hexafluorophosphate often focus on its role as an electrolyte in electrochemical cells. These studies highlight its compatibility with various electrode materials and its ability to enhance charge transport during redox reactions. Additionally, research may explore how this compound interacts with other ionic species in solution, affecting conductivity and reaction kinetics .

Several compounds share structural similarities with tetramethylammonium hexafluorophosphate. Here are a few notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium hexafluorophosphate | Larger but similar ammonium cation; used similarly as an electrolyte. | |

| Trimethylbenzylammonium hexafluorophosphate | Contains a benzyl group; potential applications in organic synthesis. | |

| Hexadecyltrimethylammonium bromide | A surfactant; exhibits different solubility characteristics compared to tetramethylammonium hexafluorophosphate. |

Tetramethylammonium hexafluorophosphate stands out due to its unique combination of properties that make it particularly effective as an electrolyte in nonaqueous systems, while other similar compounds may have different applications based on their structural variations.

GHS Hazard Statements

H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant